tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate
Description
tert-Butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate (CAS: 142733-64-0) is a carbamate-protected piperidine derivative featuring a hydroxymethyl group at the cis-3 position of the piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules targeting intracellular signaling pathways. Its stereochemistry and functional group arrangement enable selective interactions with biological targets, making it a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-3-(hydroxymethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1 |
InChI Key |
APFRSUHBGMXPSZ-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Ring Modifications
- Cyclohexane vs. Piperidine Analogs: tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate (CAS: 223131-01-9): Replaces the piperidine ring with a cyclohexane ring, altering steric and electronic properties. The larger ring size reduces conformational strain but may decrease binding affinity to compact enzyme active sites . tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 1052713-47-9): Features a hydroxyl group instead of hydroxymethyl at the 4-position.
Substituent Variations
- Hydroxymethyl vs. Methoxy Groups :
- Bicyclic Systems :
Physicochemical Properties
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